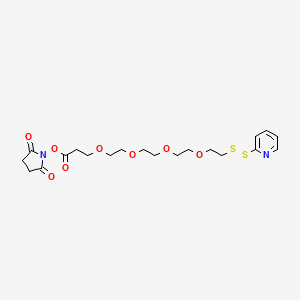![molecular formula C11H20Cl2N2 B1425246 {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1185149-23-8](/img/structure/B1425246.png)
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
描述
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2 and a molecular weight of 251.2 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of 3-(dimethylaminomethyl)benzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired purity level.
化学反应分析
Types of Reactions: {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms or receptor interactions.
Medicine: It has potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
相似化合物的比较
N-Methylbenzylamine: A structurally similar compound with applications in organic synthesis.
Dimethylaminomethylbenzene: Another related compound used in various chemical reactions.
Uniqueness: {3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is unique in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
1-[3-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-8-10-5-4-6-11(7-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZIFYCXYKEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)


![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)
![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)


